tert-Butyl (2-(trimethylsilyl)furo[3,2-b]pyridin-6-yl)methylcarbamate

Catalog No.
S985636
CAS No.
1188996-58-8
M.F
C16H24N2O3Si
M. Wt
320.46 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl (2-(trimethylsilyl)furo[3,2-b]pyridin-6...

CAS Number

1188996-58-8

Product Name

tert-Butyl (2-(trimethylsilyl)furo[3,2-b]pyridin-6-yl)methylcarbamate

IUPAC Name

tert-butyl N-[(2-trimethylsilylfuro[3,2-b]pyridin-6-yl)methyl]carbamate

Molecular Formula

C16H24N2O3Si

Molecular Weight

320.46 g/mol

InChI

InChI=1S/C16H24N2O3Si/c1-16(2,3)21-15(19)18-10-11-7-13-12(17-9-11)8-14(20-13)22(4,5)6/h7-9H,10H2,1-6H3,(H,18,19)

InChI Key

LKWDGCJFTLMBOF-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NCC1=CC2=C(C=C(O2)[Si](C)(C)C)N=C1

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC2=C(C=C(O2)[Si](C)(C)C)N=C1

Tert-Butyl (2-(trimethylsilyl)furo[3,2-b]pyridin-6-yl)methylcarbamate is a chemical compound with the molecular formula C₁₆H₂₄N₂O₃Si and a molecular weight of approximately 320.46 g/mol. It is characterized by a furo[3,2-b]pyridine core, which is a bicyclic structure that incorporates both a furan and pyridine ring. The presence of a tert-butyl group and a trimethylsilyl substituent enhances its stability and solubility properties, making it suitable for various applications in organic synthesis and medicinal chemistry. The compound is also known to be an irritant, necessitating careful handling during laboratory procedures .

  • Wear appropriate personal protective equipment (PPE) such as gloves, goggles, and a lab coat.
  • Work in a well-ventilated fume hood.
  • Consult with a safety data sheet (SDS) for similar compounds if available.

The reactivity of tert-Butyl (2-(trimethylsilyl)furo[3,2-b]pyridin-6-yl)methylcarbamate can be attributed to the functional groups present within its structure. Key reactions include:

  • Nucleophilic Substitution: The carbamate moiety can undergo nucleophilic attack, leading to the formation of amines or other derivatives.
  • Deprotection Reactions: The trimethylsilyl group can be removed under acidic or fluoride conditions, revealing the hydroxyl group for further functionalization.
  • Cyclization Reactions: The compound may participate in cyclization reactions due to the presence of reactive sites on the furo[3,2-b]pyridine framework.

These reactions highlight its potential utility in synthetic organic chemistry.

The synthesis of tert-Butyl (2-(trimethylsilyl)furo[3,2-b]pyridin-6-yl)methylcarbamate typically involves several steps:

  • Formation of Furo[3,2-b]pyridine: Starting materials may include pyridine derivatives and furan compounds subjected to cyclization reactions.
  • Introduction of Trimethylsilyl Group: This can be achieved through silylation reactions using trimethylsilyl chloride or similar reagents.
  • Carbamate Formation: The final step involves reacting the intermediate with tert-butyl carbamate to yield the desired product.

Each step requires optimization of reaction conditions to maximize yield and purity.

Tert-Butyl (2-(trimethylsilyl)furo[3,2-b]pyridin-6-yl)methylcarbamate has potential applications in:

  • Pharmaceutical Development: Its unique structure may lead to the discovery of new therapeutic agents.
  • Organic Synthesis: As a versatile intermediate in chemical synthesis, it can facilitate the development of complex molecules.
  • Material Science: Its properties may be explored for use in developing advanced materials.

Interaction studies involving tert-Butyl (2-(trimethylsilyl)furo[3,2-b]pyridin-6-yl)methylcarbamate could focus on its binding affinity to biological targets or its reactivity with other chemical species. Such studies are essential for understanding its pharmacokinetic properties and potential side effects when used in medicinal applications.

Several compounds share structural similarities with tert-Butyl (2-(trimethylsilyl)furo[3,2-b]pyridin-6-yl)methylcarbamate. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
1-(Trimethylsilyl)-1H-pyrrolePyrrole ring with trimethylsilyl groupSimpler structure; less sterically hindered
N,N-DimethylcarbamateCarbamate group without furan/pyridineLacks heterocyclic complexity
Tert-butyl 4-piperidone-4-carboxylatePiperidine derivative with carbamateDifferent nitrogen-containing ring system

The uniqueness of tert-Butyl (2-(trimethylsilyl)furo[3,2-b]pyridin-6-yl)methylcarbamate lies in its combination of a furo[3,2-b]pyridine core with both trimethylsilyl and tert-butyl functionalities, which may enhance its stability and solubility compared to simpler analogues. This complexity may confer unique biological activities not observed in less complex structures.

Wikipedia

Tert-Butyl {[2-(trimethylsilyl)furo[3,2-b]pyridin-6-yl]methyl}carbamate

Dates

Modify: 2023-08-16

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